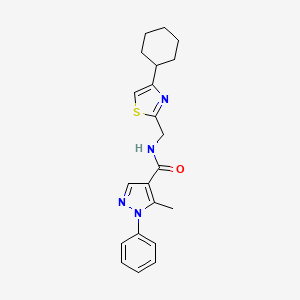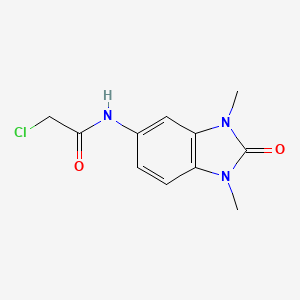![molecular formula C8H13ClN2 B2379409 [1-(2-Pyridinyl)propyl]amine dihydrochloride CAS No. 1228880-20-3](/img/structure/B2379409.png)
[1-(2-Pyridinyl)propyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Pyridinyl)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11. This compound has gained attention due to its potential roles in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Pyridinyl)propyl]amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with propylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity . The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: [1-(2-Pyridinyl)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Pyridinyl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used as a reagent to study protein structure and function . It is also utilized in the development of new biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of [1-(2-Pyridinyl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-Pyridin-2-ylpropyl)amine dihydrochloride: Similar in structure but with different substituents.
2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride: Contains a methyl group on the pyridine ring.
2-Methoxy-1-(2-pyridinyl)ethylamine dihydrochloride: Contains a methoxy group on the ethylamine chain.
Uniqueness: [1-(2-Pyridinyl)propyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the propylamine chain . This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
1228880-20-3 |
|---|---|
Fórmula molecular |
C8H13ClN2 |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
1-pyridin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H |
Clave InChI |
HNBBNBYPDZDRTG-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=N1)N.Cl.Cl |
SMILES canónico |
CCC(C1=CC=CC=N1)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
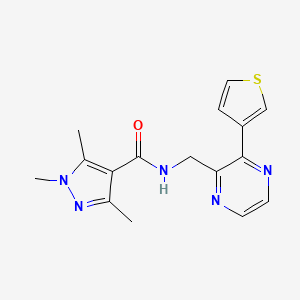
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide](/img/structure/B2379333.png)
![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
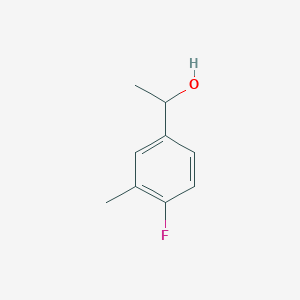
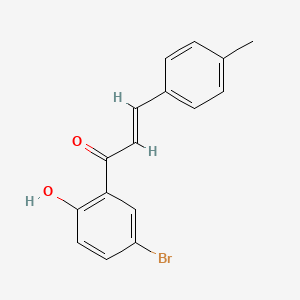
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)
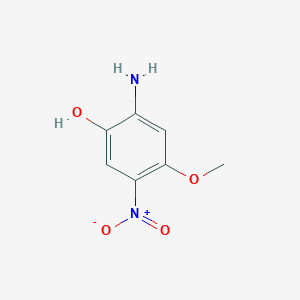
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
